molecular formula C9H5ClN2O B1602040 3-Chloroquinoxaline-2-carbaldehyde CAS No. 49568-68-5

3-Chloroquinoxaline-2-carbaldehyde

Cat. No.: B1602040
CAS No.: 49568-68-5
M. Wt: 192.6 g/mol
InChI Key: BLMMXMOMXZQXNR-UHFFFAOYSA-N
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Description

3-Chloroquinoxaline-2-carbaldehyde: is a heterocyclic aromatic compound that features a quinoxaline ring substituted with a chloro group at the 3-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoxaline-2-carbaldehyde typically involves the reaction of 3-chloroquinoxaline with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 3-chloroquinoxaline is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloroquinoxaline-2-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N).

Major Products:

    Oxidation: 3-Chloroquinoxaline-2-carboxylic acid.

    Reduction: 3-Chloroquinoxaline-2-methanol.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloroquinoxaline-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds

Biology and Medicine: In medicinal chemistry, this compound and its derivatives have been studied for their antimicrobial, antiviral, and anticancer properties. These compounds can act as inhibitors of specific enzymes or receptors, making them potential candidates for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloroquinoxaline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby blocking their function.

Comparison with Similar Compounds

    2-Chloroquinoxaline-3-carbaldehyde: Similar structure but with the chloro and aldehyde groups swapped.

    3-Bromoquinoxaline-2-carbaldehyde: Similar structure with a bromo group instead of a chloro group.

    3-Chloroquinoline-2-carbaldehyde: Similar structure but with a quinoline ring instead of a quinoxaline ring.

Uniqueness: 3-Chloroquinoxaline-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a chloro and an aldehyde group on the quinoxaline ring allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

3-chloroquinoxaline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMMXMOMXZQXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507910
Record name 3-Chloroquinoxaline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49568-68-5
Record name 3-Chloroquinoxaline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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